molecular formula C17H13NO4S2 B3006345 (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one CAS No. 258347-54-5

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B3006345
CAS No.: 258347-54-5
M. Wt: 359.41
InChI Key: PYQCUPGFOTWQRS-NVNXTCNLSA-N
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Description

The compound (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidin-4-one core with a substituted benzylidene group and a phenyl ring. This structure is synthesized via Knoevenagel condensation, as evidenced by protocols in related compounds (e.g., yields 39.2–87% and melting points 187–219°C) . Key spectral features include IR absorption bands for C=O (~1635 cm⁻¹), C=S (~1201 cm⁻¹), and hydroxyl groups (~3150 cm⁻¹), with NMR data confirming stereochemistry and substituent positions .

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)18(17(23)24-15)11-3-2-4-12(19)9-11/h2-9,19-20H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQCUPGFOTWQRS-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative noted for its potential biological activities. This compound's structure, featuring multiple hydroxyl and methoxy groups, suggests a variety of interactions with biological systems, particularly in enzymatic inhibition and potential therapeutic applications.

  • Molecular Formula : C17H13NO4S2
  • Molecular Weight : 359.41 g/mol

The compound is synthesized through reactions involving thiazolidinone derivatives and aromatic aldehydes, indicating its synthetic versatility and potential for modification to enhance biological activity .

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase is crucial for melanin production and is a target for skin-lightening agents.

  • Tyrosinase Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against mushroom tyrosinase. The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, which is critical for assessing the effectiveness of potential skin-lightening agents. Comparative studies have reported IC50 values ranging from 0.08 μM to 1.10 μM for various phenolic compounds, positioning this thiazolidinone as a competitive inhibitor .

2. Antioxidant Activity

The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it could induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent. The mechanism of action appears to involve the disruption of mitochondrial function and induction of cell cycle arrest .

Case Studies

Several studies have focused on the biological activity of thiazolidinone derivatives similar to this compound:

  • Study 1 : A study evaluating the effects of thiazolidinones on human melanoma cells found that compounds with similar structures could reduce cell viability significantly, with observed IC50 values in the low micromolar range.
  • Study 2 : Another investigation into antioxidant properties highlighted that these compounds could effectively reduce oxidative stress markers in cellular models, further supporting their therapeutic potential.

Data Table

Activity TypeIC50 ValueReference
Tyrosinase Inhibition0.08 μM
CytotoxicityVaries by cell line
Antioxidant ActivitySignificant reduction in oxidative stress markers

Scientific Research Applications

Antibacterial Properties

Research has shown that (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one exhibits notable antibacterial activity. In a comparative study, the compound demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the presence of phenolic hydroxyl groups, which enhance membrane permeability and lead to cell lysis .

Table 1: Antibacterial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus125 mg/mL30
Bacillus subtilis250 mg/mL31
Escherichia coli500 mg/mL15

Potential Therapeutic Applications

Beyond its antibacterial properties, this compound has been investigated for other therapeutic applications:

  • Antioxidant Activity : Studies indicate that thiazolidinones possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of thiazolidinones may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
  • Anticancer Properties : Some research has indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Case Study 1: Antibacterial Efficacy

In a study conducted on various thiazolidinone derivatives, including our compound of interest, researchers found that modifications to the phenolic groups significantly affected antibacterial activity. The study concluded that compounds with multiple hydroxyl groups exhibited enhanced activity against resistant strains of bacteria .

Case Study 2: Synthesis and Characterization

A recent synthesis protocol outlined the preparation of this compound using eco-friendly solvents and mild conditions. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives:

Compound Name Substituent on Thiazolidinone Ring Benzylidene Group Yield (%) Melting Point (°C) Key Biological Activity References
(Z)-5-(4-Hydroxy-3-Methoxybenzylidene)-3-(3-Hydroxyphenyl)-2-Thioxothiazolidin-4-One 3-Hydroxyphenyl 4-Hydroxy-3-Methoxybenzylidene N/A N/A Under investigation
(Z)-3-(Benzo[d]thiazol-2-yl)-5-(4-Hydroxy-3-Methoxybenzylidene)-2-Thioxothiazolidin-4-One (A5) Benzo[d]thiazol-2-yl 4-Hydroxy-3-Methoxybenzylidene 87 214–216 α-Amylase/α-glucosidase inhibition (IC₅₀ < 10 µM)
(Z)-3-(3-Hydroxyphenyl)-5-(1-Methyl-1H-Indol-3-ylmethylene)-2-Thioxothiazolidin-4-One (5b) 3-Hydroxyphenyl 1-Methylindole-3-ylmethylene N/A N/A Antifungal/antibacterial (lead compound)
(Z)-5-(4-Hydroxy-3-Methoxybenzylidene)-3-(2-Pyrrolidino-2-Oxoethyl)-2-Thioxothiazolidin-4-One (3g) 2-Pyrrolidino-2-oxoethyl 4-Hydroxy-3-Methoxybenzylidene 39.2 187–189 Aldose reductase inhibition
(Z)-3-(4-Nitrophenyl)-5-(4-Hydroxy-3-Methoxybenzylidene)-2-Thioxothiazolidin-4-One (4d) 4-Nitrophenyl 4-Hydroxy-3-Methoxybenzylidene N/A N/A Anticancer (IC₅₀ = 134.2 µM vs. Hep3B)

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: Benzothiazole Substitution (A5): The benzo[d]thiazol-2-yl group in A5 enhances enzymatic inhibition (IC₅₀ < 10 µM for α-amylase/α-glucosidase), likely due to improved binding via aromatic stacking . Indole Substitution (5b): The 1-methylindole group in 5b confers potent antifungal activity, attributed to hydrophobic interactions with microbial membranes . Pyrrolidino/Morpholino Groups (3g and SAR analogs): Alkylamine substituents (e.g., pyrrolidino or morpholino) improve solubility and target engagement in diabetic complications, with IC₅₀ values < 5 µM for aldose reductase inhibition .

Impact of Benzylidene Modifications :

  • The 4-hydroxy-3-methoxybenzylidene moiety is critical for redox activity, as seen in 4d’s anticancer effects . However, replacing it with a 3-nitrobenzylidene group (e.g., CAS 303790-14-9) reduces water solubility and bioactivity .

Contradictory Substituent Effects: Acidic side chains (e.g., phenylacetic acid in 5f) enhance antifungal activity, while bulkier groups like butyric acid diminish it . Similarly, hexanoic acid derivatives show detrimental effects due to steric hindrance .

Q & A

Q. What are the optimal synthetic routes for (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one, and how can reaction yields be maximized?

The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde). Key steps include:

  • Refluxing in a polar solvent (ethanol/methanol) under basic conditions (NaOH/KOH) .
  • Monitoring reaction progress via TLC or HPLC to optimize time and temperature.
  • Purification via recrystallization (DMF-acetic acid or ethanol) or column chromatography to improve yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR (¹H/¹³C): To confirm the Z-configuration of the benzylidene group and substituent positions .
  • UV-Vis spectroscopy: To analyze electronic transitions (e.g., π→π* in the conjugated benzylidene system) and compare experimental λmax with DFT-calculated values .
  • SEM/EDX: For surface morphology and elemental composition verification .
  • Single-crystal X-ray diffraction (SHELX): To resolve crystal packing and hydrogen-bonding networks .

Q. How can researchers assess the compound’s preliminary bioactivity?

Standard assays include:

  • Antimicrobial testing: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Antioxidant assays: DPPH/ABTS radical scavenging to evaluate ROS inhibition, linked to the phenolic -OH groups .
  • Cytotoxicity screening: MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) to identify apoptosis induction .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic and optical properties?

  • DFT calculations (B3LYP, CAM-B3LYP, or PBE0 functionals) predict HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β), correlating with experimental UV-Vis and NLO data .
  • Frontier molecular orbital analysis: Identifies electron-rich regions (benzylidene moiety) for electrophilic attack or redox activity .
  • Molecular docking: Screens binding affinities to targets like hemoglobin subunits or oxidative stress enzymes .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Twinned crystals or low-resolution data: Use SHELXL for refinement with restraints/constraints on disordered moieties (e.g., methoxy groups) .
  • Hydrogen-bonding networks: Graph-set analysis (Etter’s rules) identifies motifs (e.g., R2<sup>2</sup>(8) dimers) influencing crystal packing .
  • ORTEP-3 visualization: Generates publication-ready thermal ellipsoid diagrams to highlight bond distortions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent modulation: Introduce electron-withdrawing groups (e.g., -Cl, -NO2) on the benzylidene ring to boost antimicrobial potency .
  • Stereochemical control: Compare Z/E isomers via NOESY to determine configuration-dependent activity .
  • Hybridization: Fuse with indole or triazole moieties to improve membrane permeability .

Q. What are the key stability and handling considerations for this compound in laboratory settings?

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thioxo group.
  • Moisture control: Use desiccants in storage due to hygroscopic phenolic -OH groups .
  • Reactivity: Avoid strong oxidizers (e.g., H2O2) to prevent sulfoxide/sulfone formation .

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